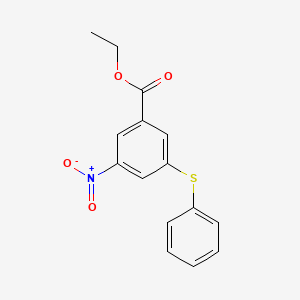
4,4'-Bis(phenoxy)-3,3'-bis(trifluoromethyl)stilbene, 96%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-Bis(phenoxy)-3,3'-bis(trifluoromethyl)stilbene, 96% (abbreviated as 4,4'-BDPTS) is a fluorinated stilbene derivative that is used in a variety of scientific applications. It is a white solid with a melting point of 138-140 °C, and is soluble in a variety of organic solvents. 4,4'-BDPTS is a valuable reagent for a wide range of synthetic transformations, and has been used in the synthesis of various organic compounds. It has also been used in the synthesis of biologically active compounds, such as hormones, antibiotics, and other pharmaceutical agents. Additionally, 4,4'-BDPTS has been used in studies of biochemical and physiological effects, and in studies of the mechanisms of action of various compounds.
Applications De Recherche Scientifique
4,4'-BDPTS has been used in various scientific applications, including the synthesis of organic compounds and biologically active compounds. It has also been used in the study of biochemical and physiological effects, and in the study of the mechanisms of action of various compounds. Additionally, 4,4'-BDPTS has been used in the synthesis of polymers and other materials, and in the development of new materials for use in a variety of applications.
Mécanisme D'action
The mechanism of action of 4,4'-BDPTS is not fully understood. However, it is believed that the compound binds to various proteins in the body, including enzymes and receptors, and modulates their activity. Additionally, 4,4'-BDPTS is known to interact with various lipids, and may play a role in the regulation of cell membrane functions.
Biochemical and Physiological Effects
4,4'-BDPTS has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory compounds. Additionally, 4,4'-BDPTS has been shown to modulate the activity of certain receptors, such as the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4,4'-BDPTS in laboratory experiments has several advantages. For example, the compound is relatively stable and can be stored at room temperature for several months. Additionally, 4,4'-BDPTS is soluble in a variety of organic solvents, making it easy to use in a variety of experiments. However, the compound is relatively expensive and can be toxic if used in large quantities.
Orientations Futures
There are a number of potential future directions for the use of 4,4'-BDPTS. For example, the compound could be used in the development of new drugs and therapies for various diseases, such as cancer and diabetes. Additionally, the compound could be used in the development of new materials for use in a variety of applications, such as in the electronics industry. Finally, the compound could be used in the development of new diagnostic tools for the detection of various diseases and disorders.
Méthodes De Synthèse
4,4'-BDPTS is synthesized via a two-step process. The first step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with trifluoromethylstyrene in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 4-hydroxy-3-methoxy-4'-trifluoromethylstilbene and 4-hydroxy-3,3'-dimethoxy-4'-trifluoromethylstilbene. The second step involves the reaction of this mixture with phenol in the presence of sulfuric acid, which produces 4,4'-BDPTS as the major product.
Propriétés
IUPAC Name |
1-phenoxy-4-[(E)-2-[4-phenoxy-3-(trifluoromethyl)phenyl]ethenyl]-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18F6O2/c29-27(30,31)23-17-19(13-15-25(23)35-21-7-3-1-4-8-21)11-12-20-14-16-26(24(18-20)28(32,33)34)36-22-9-5-2-6-10-22/h1-18H/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBXUQPZJZFMFD-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=CC3=CC(=C(C=C3)OC4=CC=CC=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)/C=C/C3=CC(=C(C=C3)OC4=CC=CC=C4)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[3,'5'-Bis(trifluoromethyl)phenoxy]phthalonitrile](/img/structure/B6311092.png)





![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)
